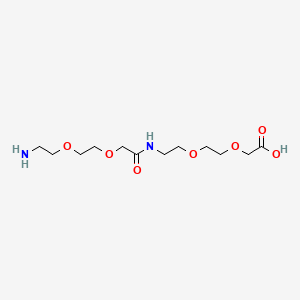

AEEA-AEEA

Description

Properties

IUPAC Name |

2-[2-[2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O7/c13-1-3-18-5-7-20-9-11(15)14-2-4-19-6-8-21-10-12(16)17/h1-10,13H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQZVQKYXWPIKIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCC(=O)NCCOCCOCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301191445 | |

| Record name | 17-Amino-10-oxo-3,6,12,15-tetraoxa-9-azaheptadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301191445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1143516-05-5 | |

| Record name | 17-Amino-10-oxo-3,6,12,15-tetraoxa-9-azaheptadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1143516-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17-Amino-10-oxo-3,6,12,15-tetraoxa-9-azaheptadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301191445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-[2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.248.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of AEEA-Based Linkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(2-(2-aminoethoxy)ethoxy)acetic acid (AEEA) and its dimer, AEEA-AEEA. These hydrophilic linkers are integral components in the design of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document outlines their key quantitative properties, detailed experimental protocols for their characterization, and workflows illustrating their application in bioconjugation.

Introduction to AEEA-Based Linkers

AEEA (also known as Amino-PEG2-acetic acid) and its derivatives are flexible, hydrophilic spacers used to connect a targeting moiety (like an antibody) to a payload (like a cytotoxic drug or an E3 ligase ligand).[1][2] The inclusion of ethylene glycol units imparts favorable characteristics, including increased hydrophilicity and solubility, which can improve the pharmacokinetic profile of the resulting conjugate.[3][4] The AEEA-AEEA linker, a dimer of the AEEA unit, provides a longer, non-cleavable spacer arm for applications requiring specific spatial separation between the conjugated molecules.[5][6] These linkers are typically synthesized with terminal functional groups, such as an amine and a carboxylic acid, allowing for versatile conjugation chemistry.[7][8]

Physicochemical Properties

The following tables summarize the key physicochemical properties of the single AEEA unit and the AEEA-AEEA dimer. This data is compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties of AEEA Linker

| Property | Value | Reference(s) |

| IUPAC Name | 2-[2-(2-aminoethoxy)ethoxy]acetic acid | [1] |

| Synonyms | Amino-PEG2-acetic acid, H-AEEA-OH | [1] |

| CAS Number | 134978-97-5 | [1][7] |

| Molecular Formula | C₆H₁₃NO₄ | [1][9] |

| Molecular Weight | 163.17 g/mol | [1][9] |

| Appearance | White to off-white crystalline powder | [7] |

| Melting Point | 124.0-128.0 °C | [1] |

| Boiling Point | 323.8 ± 22.0 °C (Predicted) | [1] |

| Density | 1.177 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly) | [1] |

Table 2: Physicochemical Properties of AEEA-AEEA Linker

| Property | Value | Reference(s) |

| IUPAC Name | 2-[2-[2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid | [10] |

| Synonyms | 17-Amino-10-oxo-3,6,12,15-tetraoxa-9-azaheptadecanoic acid | [11][12] |

| CAS Number | 1143516-05-5 | [10] |

| Molecular Formula | C₁₂H₂₄N₂O₇ | [10] |

| Molecular Weight | 308.33 g/mol | [6][10][13] |

| Appearance | White to off-white solid powder | [10] |

| Melting Point | 133 - 135 °C | [11] |

| Boiling Point | 548.7 ± 50.0 °C (Predicted) | [11] |

| Density | 1.202 ± 0.06 g/cm³ (Predicted) | [10][11] |

| pKa | 3.39 ± 0.10 (Predicted) | [11] |

| LogP | -4.6 | [10][13] |

| Hydrogen Bond Donors | 3 | [10] |

| Hydrogen Bond Acceptors | 8 | [10] |

| Solubility | DMSO: < 1 mg/mL (Slightly soluble) | [5] |

Experimental Protocols

The following sections provide detailed methodologies for characterizing the physicochemical properties of hydrophilic linkers like AEEA-AEEA. These are generalized protocols based on standard industry practices, as specific experimental data for the AEEA-AEEA linker is not extensively published.

Determination of Partition Coefficient (LogP/LogD)

The partition coefficient (LogP) for a neutral compound or distribution coefficient (LogD) for an ionizable compound is a measure of its lipophilicity.[4] It is a critical parameter for predicting a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[14] The shake-flask method is a widely accepted standard for experimental determination.[15]

Protocol: Shake-Flask Method for LogD at pH 7.4

-

Preparation of Phases:

-

Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Use n-octanol as the organic phase.

-

Pre-saturate the two phases by mixing equal volumes of n-octanol and PBS (pH 7.4) in a separatory funnel. Shake vigorously for 1 hour and then allow the layers to separate completely overnight.

-

-

Sample Preparation:

-

Prepare a stock solution of the AEEA-AEEA linker in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.

-

-

Partitioning Experiment:

-

In a glass vial, combine 990 µL of the pre-saturated PBS buffer and 100 µL of the pre-saturated n-octanol.[4]

-

Add a 10 µL aliquot of the 10 mM linker stock solution to the biphasic mixture.[4]

-

Securely cap the vial and mix on a rotator at a constant, gentle speed (e.g., 30 rpm) for 1 hour at a controlled temperature (e.g., 25°C).[4] This ensures that equilibrium is reached without forming an emulsion.

-

-

Phase Separation:

-

After mixing, centrifuge the vials at a low speed (e.g., 2000 rpm) for 15 minutes to ensure complete separation of the two phases.

-

Allow the mixture to stand at 25°C overnight for further equilibration.[16]

-

-

Quantification:

-

Carefully withdraw an aliquot from both the aqueous (PBS) and organic (n-octanol) layers.

-

Quantify the concentration of the linker in each phase using a suitable analytical method, such as LC-MS/MS.[4] A calibration curve should be prepared in each matrix to ensure accurate quantification.

-

-

Calculation:

Determination of Aqueous Solubility

Aqueous solubility is a critical property influencing a drug's bioavailability. For linkers, it affects the properties of the final conjugate. A kinetic solubility assay using nephelometry or UV spectrophotometry is a common high-throughput method.

Protocol: Kinetic Solubility Assay

-

Preparation of Solutions:

-

Prepare a high-concentration stock solution of the AEEA-AEEA linker in 100% DMSO (e.g., 10 mM).

-

Prepare the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4).[5]

-

-

Assay Procedure:

-

Dispense the aqueous buffer into the wells of a 96-well microtiter plate.

-

Add a small volume (e.g., 1-5 µL) of the DMSO stock solution to the buffer in each well to achieve a range of final linker concentrations (e.g., 1 µM to 1000 µM). The final DMSO concentration should be kept low and consistent across all wells (typically ≤1%).

-

Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).[5]

-

-

Measurement (Nephelometry):

-

Measure the light scattering of each well using a nephelometer.[5]

-

An increase in light scattering compared to a buffer/DMSO control indicates the formation of a precipitate.

-

The solubility limit is defined as the concentration at which precipitation is first observed.

-

-

Measurement (Direct UV Method - requires filtration):

-

After incubation, filter the contents of the wells using a 96-well filter plate to remove any undissolved precipitate.[5]

-

Transfer the filtrate to a UV-transparent 96-well plate.

-

Measure the UV absorbance of the filtrate at a predetermined wavelength (λ_max) for the linker.

-

Calculate the concentration of the dissolved linker using a standard curve of the compound prepared in the same buffer/DMSO mixture. The point at which the measured concentration plateaus despite an increase in the added compound concentration is the solubility limit.[5]

-

Assessment of pH Stability

Stability across a range of pH values is crucial, as a linker and the resulting conjugate will be exposed to different pH environments during manufacturing, storage, and within the body. A stability-indicating HPLC method is used to assess degradation over time.

Protocol: HPLC-Based pH Stability Assay

-

Method Development:

-

Develop a stability-indicating HPLC method capable of separating the intact AEEA-AEEA linker from potential degradants. A reverse-phase C18 column with a gradient elution using a mobile phase of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is a common starting point.[17] Detection is typically performed using a UV detector (e.g., at 214 nm for amide bonds) and/or a mass spectrometer.[18]

-

-

Forced Degradation (Stress Testing):

-

To ensure the method is stability-indicating, perform forced degradation studies. Incubate the linker under various stress conditions:

-

Analyze the stressed samples by HPLC-UV/MS to confirm that degradation products are resolved from the parent peak.[19]

-

-

pH Stability Study:

-

Prepare solutions of the AEEA-AEEA linker (e.g., at 1 mg/mL) in a series of buffers with different pH values (e.g., pH 4.0, pH 7.4, pH 9.0).

-

Incubate these solutions at a controlled temperature (e.g., 37°C).

-

At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.

-

Immediately analyze the aliquots using the validated stability-indicating HPLC method.

-

-

Data Analysis:

-

Quantify the peak area of the intact linker at each time point.

-

Calculate the percentage of the linker remaining relative to the T=0 time point for each pH condition.

-

Plot the percentage of intact linker versus time to determine the degradation kinetics at each pH.

-

Application Workflows and Visualizations

AEEA-AEEA linkers are primarily used in the construction of ADCs and PROTACs. The following diagrams illustrate the generalized workflows for these applications.

Caption: Generalized workflow for Antibody-Drug Conjugate (ADC) synthesis.

Caption: Generalized workflow for PROTAC synthesis via sequential coupling.

References

- 1. An open-source automated PEG precipitation assay to measure the relative solubility of proteins with low material requirement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An open source automated PEG precipitation assay — Accelerating Research Impact with Open Technologies [engbiocompendium.net]

- 3. researchgate.net [researchgate.net]

- 4. enamine.net [enamine.net]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. abzena.com [abzena.com]

- 7. nbinno.com [nbinno.com]

- 8. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AEEA-AEEA | ADC Linker | 1143516-05-5 | Invivochem [invivochem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Yusuf Hamied Department of Chemistry / Sormanni Lab / PEG Solubility Assay · GitLab [gitlab.developers.cam.ac.uk]

- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Collection - AntibodyâDrug Conjugate Synthesis Using Continuous Flow Microreactor Technology - Organic Process Research & Development - Figshare [acs.figshare.com]

- 14. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 15. acdlabs.com [acdlabs.com]

- 16. youtube.com [youtube.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

AEEA-AEEA linker mechanism of action in bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The AEEA-AEEA linker, a hydrophilic, non-cleavable spacer composed of two repeating 8-amino-3,6-dioxaoctanoic acid (AEEA) units, is a critical component in the design of advanced bioconjugates, particularly Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its polyethylene glycol (PEG)-like structure imparts favorable physicochemical properties, including enhanced solubility, biocompatibility, and in vivo stability, which are paramount for the development of effective and safe targeted therapeutics. This guide provides an in-depth analysis of the AEEA-AEEA linker's mechanism of action in bioconjugation, supported by quantitative data from analogous systems, detailed experimental protocols, and visual diagrams to elucidate key pathways and workflows.

Introduction to the AEEA-AEEA Linker

The AEEA-AEEA linker is a flexible, hydrophilic spacer used to connect a targeting moiety, such as a monoclonal antibody or a small molecule ligand, to a payload, like a cytotoxic drug or an E3 ligase-recruiting ligand.[1][2][3] Its structure, derived from repeating ethylene glycol units, is central to its function, offering a balance of stability and hydrophilicity that can improve the overall performance of the bioconjugate.[4]

Key Properties:

-

Hydrophilicity: The ethylene glycol repeats increase the water solubility of the bioconjugate, which can be particularly beneficial when working with hydrophobic payloads, helping to prevent aggregation and improve pharmacokinetics.[5]

-

Biocompatibility: PEG-like structures are known for their low immunogenicity and toxicity, making them suitable for in vivo applications.

-

Flexibility: The rotational freedom of the single bonds within the AEEA-AEEA linker provides conformational flexibility, which is crucial for allowing the conjugated molecules to adopt optimal orientations for binding to their respective targets.

-

Non-cleavable Nature: The AEEA-AEEA linker forms a stable amide bond with the targeting molecule and the payload, ensuring that the payload is only released upon the complete degradation of the antibody in the case of ADCs.[1][2] This contrasts with cleavable linkers that are designed to release the payload in response to specific stimuli in the target cell.[6][7]

Mechanism of Action in Bioconjugation

The mechanism of action of the AEEA-AEEA linker is intrinsically linked to the therapeutic modality it is employed in, primarily Antibody-Drug Conjugates and PROTACs.

Role in Antibody-Drug Conjugates (ADCs)

In ADCs, the AEEA-AEEA linker serves as a stable bridge between the antibody and the cytotoxic payload. Its non-cleavable nature dictates the mechanism of drug release.

Signaling Pathway for an ADC with a Non-cleavable AEEA-AEEA Linker:

The process begins with the ADC circulating in the bloodstream. Upon encountering a target cancer cell expressing the specific antigen, the antibody component of the ADC binds to it. This is followed by internalization of the ADC-antigen complex into the cell via endocytosis. The endosome containing the complex then fuses with a lysosome. Inside the acidic and enzyme-rich environment of the lysosome, the antibody is completely degraded by proteases. This degradation process releases the payload, which is still attached to the AEEA-AEEA linker and a single amino acid residue from the antibody (typically lysine). This payload-linker-amino acid metabolite is the active cytotoxic agent that then exerts its cell-killing effect, leading to apoptosis. The non-cleavable nature of the AEEA-AEEA linker ensures that the payload is not prematurely released in the circulation, thereby minimizing off-target toxicity.[6][7]

Role in PROTACs

In PROTACs, the AEEA-AEEA linker connects a ligand that binds to a target protein of interest (POI) with another ligand that recruits an E3 ubiquitin ligase. The linker's properties are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).

Logical Relationship in PROTAC-mediated Protein Degradation:

The AEEA-AEEA linker's flexibility allows the two ligands of the PROTAC to simultaneously bind to the POI and the E3 ligase, facilitating the formation of the ternary complex.[4] The hydrophilic nature of the linker can also contribute to the overall solubility and cell permeability of the PROTAC molecule. Once the ternary complex is formed, the E3 ligase ubiquitinates the POI, marking it for degradation by the proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[8]

Data Presentation

Table 1: Representative In Vitro Cytotoxicity of ADCs with Non-cleavable PEG Linkers

| ADC Construct | Target Cell Line | Payload | Linker Type | IC₅₀ (nM) |

| Trastuzumab-PEG₄-MMAE | SK-BR-3 (HER2+++) | MMAE | Non-cleavable PEG₄ | 0.5 - 2.0 |

| Anti-CD22-PEG₈-MMAF | Ramos (CD22+) | MMAF | Non-cleavable PEG₈ | 0.1 - 0.5 |

| Anti-Trop2-PEG₁₂-SN38 | HCT116 (Trop2+) | SN-38 | Non-cleavable PEG₁₂ | 1.0 - 5.0 |

Note: IC₅₀ values are highly dependent on the antibody, payload, target antigen expression, and cell line.

Table 2: Representative Pharmacokinetic Properties of ADCs with Non-cleavable PEG Linkers in Rodents

| ADC Construct | Linker Type | Average DAR | Plasma Half-life (t½, hours) |

| IgG-PEG₄-Payload | Non-cleavable PEG₄ | 4 | 100 - 150 |

| IgG-PEG₈-Payload | Non-cleavable PEG₈ | 4 | 150 - 200 |

| IgG-PEG₁₂-Payload | Non-cleavable PEG₁₂ | 4 | 200 - 250 |

Note: Pharmacokinetic parameters can vary significantly based on the animal model, antibody, and payload.[9][10][11]

Table 3: Representative Degradation Efficiency of PROTACs with PEG Linkers

| PROTAC Construct | Target Protein | E3 Ligase | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) |

| BRD4-Degrader-1 | BRD4 | VHL | PEG₄ | 10 - 50 | >90 |

| BTK-Degrader-2 | BTK | CRBN | PEG₆ | 5 - 20 | >95 |

| ER-Degrader-3 | Estrogen Receptor | VHL | PEG₈ | 1 - 10 | >90 |

Note: DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) are dependent on the specific ligands, linker length, and cell line used.

Experimental Protocols

The following are detailed, representative protocols for the synthesis and characterization of bioconjugates using a carboxylated PEG linker like AEEA-AEEA. These protocols are based on well-established methods for bioconjugation.

Protocol for ADC Synthesis via Amine-Reactive Conjugation

This protocol describes the conjugation of a carboxylated linker-payload to the lysine residues of an antibody. The AEEA-AEEA linker would first be activated as an N-hydroxysuccinimide (NHS) ester.

Experimental Workflow for ADC Synthesis:

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS).

-

AEEA-AEEA linker-payload with a terminal carboxylic acid.

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS.

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Anhydrous dimethyl sulfoxide (DMSO).

-

Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.0).

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

-

Purification system (e.g., size-exclusion chromatography - SEC).

-

Analytical instruments (e.g., UV-Vis spectrophotometer, HPLC with HIC column, LC-MS).

Procedure:

-

Antibody Preparation:

-

If necessary, perform a buffer exchange to transfer the mAb into an amine-free buffer at a concentration of 5-10 mg/mL.[][13]

-

-

Activation of AEEA-AEEA Linker-Payload:

-

Dissolve the AEEA-AEEA linker-payload in anhydrous DMSO to a concentration of 10-20 mM.

-

Add a 1.5-fold molar excess of NHS and a 2-fold molar excess of EDC to the linker-payload solution.

-

Incubate the reaction at room temperature for 15-30 minutes to generate the NHS-ester.

-

-

Conjugation Reaction:

-

Add the activated NHS-ester of the AEEA-AEEA linker-payload to the antibody solution at a desired molar excess (e.g., 5-10 fold).[14][15]

-

The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

-

Quenching:

-

Stop the reaction by adding a quenching solution (e.g., Tris-HCl) to a final concentration of 50 mM to consume any unreacted NHS-ester.

-

Incubate for an additional 15 minutes.

-

-

Purification:

-

Characterization:

-

Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

-

Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) and/or LC-MS.[18]

-

Protocol for PROTAC Synthesis

This protocol outlines a general approach for the synthesis of a PROTAC using the AEEA-AEEA linker, assuming one end of the linker is pre-functionalized with one of the ligands.

Procedure:

-

Synthesis of Ligand-Linker Intermediate:

-

Synthesize or procure one of the ligands (for either the POI or the E3 ligase) with a reactive handle (e.g., an amine).

-

Activate the carboxylic acid of the AEEA-AEEA linker using standard peptide coupling reagents (e.g., HATU, HOBt, and DIPEA) in an organic solvent like DMF.

-

React the activated linker with the amine-functionalized ligand to form a stable amide bond.

-

Purify the ligand-linker intermediate by chromatography.

-

-

Final PROTAC Assembly:

-

Activate the remaining carboxylic acid on the ligand-linker intermediate.

-

React this with the second ligand (containing a compatible reactive group, e.g., an amine).

-

Purify the final PROTAC molecule using reverse-phase HPLC.

-

Characterize the final product by LC-MS and NMR to confirm its identity and purity.[19][20]

-

Protocol for In Vitro ADC Cytotoxicity Assay

Procedure:

-

Cell Culture:

-

Culture the target cancer cell line in the appropriate medium.

-

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

ADC Treatment:

-

Prepare serial dilutions of the purified ADC and a relevant isotype control ADC.

-

Add the ADC dilutions to the cells and incubate for a specified period (e.g., 72-96 hours).

-

-

Viability Assay:

-

Assess cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS, or AlamarBlue®).

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value using a non-linear regression analysis.[21]

-

Protocol for PROTAC Degradation Assay (Western Blot)

Procedure:

-

Cell Treatment:

-

Treat the cells with varying concentrations of the PROTAC for a specific duration (e.g., 18-24 hours).

-

-

Cell Lysis:

-

Lyse the cells and quantify the total protein concentration.

-

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).

-

Incubate with a secondary antibody conjugated to HRP.

-

-

Detection and Analysis:

-

Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities.

-

Normalize the target protein levels to the loading control and determine the DC₅₀ and Dₘₐₓ values.[19]

-

Conclusion

The AEEA-AEEA linker is a valuable tool in the field of bioconjugation, offering a combination of hydrophilicity, biocompatibility, and stability that can significantly enhance the therapeutic potential of ADCs and PROTACs. Its non-cleavable nature in ADCs ensures payload stability in circulation and targeted release within cancer cells, while its flexibility and hydrophilicity in PROTACs facilitate the formation of productive ternary complexes for efficient protein degradation. While specific quantitative data for AEEA-AEEA containing bioconjugates is limited in the public literature, the representative data and protocols provided in this guide, based on analogous PEGylated systems, offer a strong foundation for researchers and drug developers to design and evaluate novel bioconjugates with improved therapeutic profiles. Further research into the specific impact of the AEEA-AEEA linker on the pharmacokinetics and efficacy of various bioconjugates will undoubtedly contribute to the advancement of targeted therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. AEEA-AEEA | CAS#:1143516-05-5 | Chemsrc [chemsrc.com]

- 3. AEEA-AEEA, 1143516-05-5 | BroadPharm [broadpharm.com]

- 4. nbinno.com [nbinno.com]

- 5. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 7. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]

- 8. arvinas.com [arvinas.com]

- 9. Half‐life extension of single‐domain antibody–drug conjugates by albumin binding moiety enhances antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Extension of in vivo half-life of biologically active peptides via chemical conjugation to XTEN protein polymer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Predictable and tunable half-life extension of therapeutic agents by controlled chemical release from macromolecular conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 15. broadpharm.com [broadpharm.com]

- 16. researchgate.net [researchgate.net]

- 17. Current approaches for purification of antibody-drug conjugates. | Semantic Scholar [semanticscholar.org]

- 18. enovatia.com [enovatia.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

A Deep Dive into the Structural Landscape of AEEA-AEEA Containing Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of synthetic linkers into peptides is a cornerstone of modern drug development, enabling the creation of sophisticated bioconjugates with tailored properties. Among these, the hydrophilic and flexible aminoethoxyethoxyacetic acid (AEEA) linker has gained prominence, particularly in its tandem AEEA-AEEA configuration. This technical guide provides an in-depth exploration of the structural analysis of peptides containing this dual AEEA motif, offering a comprehensive overview of relevant experimental protocols, data interpretation, and the functional implications for advanced therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The AEEA-AEEA Linker: A Profile in Flexibility and Functionality

The AEEA-AEEA linker, composed of two repeating aminoethoxyethoxyacetic acid units, is prized for its physicochemical properties. Its polyethylene glycol (PEG)-like structure imparts hydrophilicity, which can enhance the solubility and reduce aggregation of the parent peptide. The inherent flexibility of the ether bonds allows for a large conformational landscape, which is critical for enabling the linked functional moieties—be it a cytotoxic payload or an E3 ligase binder—to optimally engage with their respective biological targets.

While specific quantitative structural data for the AEEA-AEEA motif within a peptide context is not extensively published, its behavior can be inferred from studies of similar flexible PEG-like linkers. The primary role of the AEEA-AEEA linker is not to impose a rigid structure on the peptide but rather to provide a versatile and dynamic connection between different functional domains of a complex biomolecule.

Methodologies for Structural Elucidation

A multi-faceted approach, combining computational and experimental techniques, is essential for characterizing the structural impact of the AEEA-AEEA linker on a peptide.

Computational Modeling and Molecular Dynamics Simulations

Given the high degree of flexibility, molecular dynamics (MD) simulations are an invaluable tool for exploring the conformational ensemble of AEEA-AEEA containing peptides. These simulations can provide insights into the range of accessible conformations, the degree of extension or collapse of the linker, and potential transient interactions with the peptide backbone or solvent.

Experimental Protocol: Molecular Dynamics Simulation

-

System Preparation: The initial 3D structure of the AEEA-AEEA containing peptide is built using molecular modeling software. The peptide is then solvated in a periodic box of explicit water molecules, and counter-ions are added to neutralize the system.

-

Force Field Selection: An appropriate force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the interatomic interactions of both the peptide and the AEEA-AEEA linker.

-

Energy Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries.

-

Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant temperature and pressure (NVT and NPT ensembles) to ensure it reaches a stable state.

-

Production Run: A long-timescale MD simulation (typically nanoseconds to microseconds) is performed to sample the conformational space of the peptide-linker conjugate.

-

Analysis: The resulting trajectory is analyzed to determine properties such as root-mean-square deviation (RMSD), radius of gyration (Rg), end-to-end distance of the linker, and secondary structure elements of the peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful experimental technique for characterizing the solution-state structure and dynamics of peptides.[1] For flexible linkers like AEEA-AEEA, NMR can provide information on the average conformation and the degree of flexibility.

Experimental Protocol: 2D NMR Spectroscopy

-

Sample Preparation: The AEEA-AEEA containing peptide is dissolved in a suitable solvent (e.g., H₂O/D₂O mixture) to a concentration typically in the millimolar range.[2]

-

Data Acquisition: A series of 2D NMR experiments are performed, including:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue and linker units.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., a single amino acid residue).

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

-

-

Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide and the AEEA-AEEA linker.

-

Structural Analysis: The NOE-derived distance restraints, along with dihedral angle restraints obtained from coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of structures representing the conformational flexibility of the molecule in solution.[1] For highly flexible regions like the AEEA-AEEA linker, the NMR data will likely indicate a lack of persistent, well-defined structure, which is in itself a key structural finding.

X-ray Crystallography

Obtaining a crystal structure of a peptide containing a highly flexible linker like AEEA-AEEA is challenging, as the flexibility can hinder the formation of a well-ordered crystal lattice.[3] However, if successful, an X-ray crystal structure provides a high-resolution snapshot of a single conformation of the peptide in the solid state.

Experimental Protocol: X-ray Crystallography

-

Peptide Synthesis and Purification: The peptide must be synthesized at high purity (>95%).[3]

-

Crystallization Screening: A broad range of crystallization conditions (e.g., precipitants, pH, temperature, peptide concentration) are screened to find conditions that promote crystal growth.[4] The use of co-crystallization agents may be necessary to stabilize a particular conformation.[3]

-

Crystal Harvesting and Cryo-protection: Suitable crystals are harvested and treated with a cryo-protectant to prevent ice formation during data collection at cryogenic temperatures.

-

X-ray Diffraction Data Collection: The crystal is exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the molecule. A structural model is then built into the electron density and refined to obtain the final crystal structure. It is common for highly flexible regions like the AEEA-AEEA linker to exhibit weak or absent electron density, indicating disorder in the crystal.

Quantitative Structural Data

Due to the limited availability of specific experimental data for AEEA-AEEA containing peptides, the following table presents theoretical bond lengths and angles for the AEEA linker, which can be used as a reference in computational modeling. These values are based on standard bond lengths and angles for similar chemical structures.

| Parameter | Atoms Involved | Typical Value |

| Bond Lengths | ||

| C-C (alkane) | C-C | 1.54 Å |

| C-O (ether) | C-O | 1.43 Å |

| C-N (amine) | C-N | 1.47 Å |

| C=O (carboxyl) | C=O | 1.23 Å |

| C-O (carboxyl) | C-O | 1.34 Å |

| Bond Angles | ||

| C-C-O | C-C-O | 109.5° |

| C-O-C | C-O-C | 111.5° |

| O-C-C | O-C-C | 109.5° |

| C-C-N | C-C-N | 109.5° |

| O=C-O | O=C-O | 125° |

Note: These are idealized values and can vary depending on the local chemical environment and conformational state.

Impact on Signaling Pathways: The Role of the Conjugate

The AEEA-AEEA linker itself is not known to directly modulate signaling pathways. Its primary function is to enable the activity of the conjugated molecule. Therefore, the relevant signaling pathways are those targeted by the overall bioconjugate, such as in ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)

In ADCs, an AEEA-AEEA linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific antigen on the surface of cancer cells.

The signaling cascade ultimately leads to apoptosis (programmed cell death) of the cancer cell. The AEEA-AEEA linker's stability in circulation and its eventual cleavage or the degradation of the antibody within the lysosome are critical for the efficacy and safety of the ADC.[5][6]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[7] The AEEA-AEEA linker plays a crucial role in spanning the distance between the target protein and the E3 ligase to facilitate the formation of a productive ternary complex.[8]

By inducing the degradation of a disease-causing protein, PROTACs effectively silence its signaling pathway. The flexibility and length of the AEEA-AEEA linker are critical design parameters that influence the efficiency of ternary complex formation and subsequent protein degradation.[9]

Logical Workflow for Structural Analysis

The comprehensive structural analysis of an AEEA-AEEA containing peptide follows a logical progression from in silico prediction to experimental validation.

This integrated workflow ensures a thorough understanding of the peptide's structural properties, from its dynamic behavior in solution to a potential high-resolution snapshot in the solid state. This knowledge is paramount for optimizing the design of AEEA-AEEA containing peptides for therapeutic applications.

References

- 1. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. cambrex.com [cambrex.com]

- 5. What are ADC Linkers? | AxisPharm [axispharm.com]

- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 7. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

AEEA-AEEA CAS number 1143516-05-5 properties

An in-depth technical guide on the properties of the chemical compound with CAS number 1143516-05-5, identified as AEEA-AEEA, is not feasible at this time. Extensive searches for this specific identifier in publicly accessible chemical databases and scientific literature have not yielded any specific information regarding its properties, synthesis, or biological activity.

This lack of information prevents the creation of the requested technical guide, including data tables, experimental protocols, and signaling pathway diagrams. The CAS number itself does not appear to be associated with a well-documented compound in the public domain.

Researchers, scientists, and drug development professionals seeking information on a specific chemical entity are encouraged to verify the CAS number and consult specialized chemical and patent databases that may contain proprietary or more obscure information. If the compound is novel or part of ongoing research, data may be limited to internal documentation within the discovering organization.

An In-depth Technical Guide to the Solubility and Stability of AEEA-AEEA in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

AEEA-AEEA, chemically known as 17-amino-10-oxo-3,6,12,15-tetraoxa-9-azaheptadecanoic acid, is a bifunctional hydrophilic linker predominantly utilized in the field of peptide synthesis and drug development. Its structure, featuring two aminoethoxyethoxy acetic acid (AEEA) units, imparts increased hydrophilicity and a flexible spacer arm to conjugate molecules. This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of AEEA-AEEA in aqueous solutions, drawing from available data and established chemical principles.

Core Properties of AEEA-AEEA

AEEA-AEEA is a white to off-white solid with a molecular weight of 308.33 g/mol .[1] Key physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 17-amino-10-oxo-3,6,12,15-tetraoxa-9-azaheptadecanoic acid | [1] |

| Synonyms | AEEA-AEEA, 8-Amino-3,6-dioxaoctanoic acid dimer | [1] |

| CAS Number | 1143516-05-5 | [1] |

| Molecular Formula | C₁₂H₂₄N₂O₇ | [1] |

| Molecular Weight | 308.33 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 133-135 °C | |

| Predicted Boiling Point | 548.7 ± 50.0 °C | [2] |

| Predicted Density | 1.202 ± 0.06 g/cm³ | [2] |

Aqueous Solubility of AEEA-AEEA

AEEA-AEEA exhibits excellent solubility in aqueous solutions, a characteristic attributed to the presence of multiple ether linkages and terminal amino and carboxylic acid groups, which can readily form hydrogen bonds with water molecules.

| Parameter | Value | Conditions |

| Water Solubility | 999 g/L | 25 °C |

This high solubility makes AEEA-AEEA an attractive linker for improving the aqueous solubility of hydrophobic drug molecules.

Stability of AEEA-AEEA in Aqueous Solutions

Detailed stability studies specifically on AEEA-AEEA in various aqueous environments are not extensively available in the public domain. However, based on its chemical structure, which contains an amide bond and multiple ether linkages, its stability can be inferred from the known reactivity of these functional groups. The stability of AEEA-AEEA in aqueous solution will be primarily influenced by pH and temperature.

Potential Degradation Pathways

The AEEA-AEEA molecule is susceptible to degradation via hydrolysis of its amide bond and, to a lesser extent, cleavage of its ether linkages under certain conditions.

Caption: Potential degradation pathways of AEEA-AEEA in aqueous solutions.

Amide Hydrolysis: The amide linkage is the most probable site of degradation under both acidic and basic conditions.[3][4][5]

-

Acid-catalyzed hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[6][7] This leads to the cleavage of the amide bond, yielding two molecules of 8-amino-3,6-dioxaoctanoic acid.

-

Base-catalyzed hydrolysis: Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the amide. This also results in the cleavage of the amide bond to form the carboxylate salt of 8-amino-3,6-dioxaoctanoic acid and the corresponding amine.

Ether Cleavage: The ether linkages in the AEEA-AEEA molecule are generally stable. However, they can be cleaved under strongly acidic conditions, typically requiring elevated temperatures.[8][9][10][11] This is a less likely degradation pathway under typical physiological or pharmaceutical formulation conditions.

Experimental Protocols

While specific, validated protocols for AEEA-AEEA are not publicly available, the following are detailed methodologies for key experiments based on standard practices for similar molecules.

Solubility Determination: Shake-Flask Method

-

Objective: To determine the equilibrium solubility of AEEA-AEEA in an aqueous buffer at a specific temperature.

-

Materials:

-

AEEA-AEEA solid

-

Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

-

Shaking incubator or water bath

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or mass spectrometer)

-

-

Procedure:

-

Add an excess amount of AEEA-AEEA to a known volume of the aqueous buffer in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, centrifuge the suspension to separate the undissolved solid.

-

Carefully collect an aliquot of the clear supernatant.

-

Dilute the supernatant with the mobile phase to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of AEEA-AEEA in the diluted supernatant using a validated HPLC method.

-

Calculate the solubility based on the measured concentration and the dilution factor.

-

Stability Assessment: Forced Degradation Study

-

Objective: To investigate the degradation profile of AEEA-AEEA under various stress conditions to identify potential degradation products and pathways.

-

Materials:

-

AEEA-AEEA solution in the desired aqueous buffer

-

Hydrochloric acid (HCl) and sodium hydroxide (NaOH) solutions for pH adjustment

-

Hydrogen peroxide (H₂O₂) for oxidative stress

-

Temperature-controlled chambers

-

Photostability chamber

-

HPLC-MS system for separation and identification of degradation products.

-

-

Procedure:

-

Prepare solutions of AEEA-AEEA at a known concentration in the desired aqueous buffer.

-

Expose aliquots of the solution to the following stress conditions:

-

Acidic Hydrolysis: Adjust the pH to 1-2 with HCl and heat at a controlled temperature (e.g., 60-80 °C).

-

Basic Hydrolysis: Adjust the pH to 12-13 with NaOH and heat at a controlled temperature (e.g., 60-80 °C).

-

Oxidative Degradation: Add a low concentration of H₂O₂ (e.g., 3%) and keep at room temperature.

-

Thermal Degradation: Store the solution at elevated temperatures (e.g., 60-80 °C).

-

Photostability: Expose the solution to light according to ICH Q1B guidelines.

-

-

At specified time points, withdraw samples and quench the degradation reaction if necessary (e.g., by neutralizing the pH).

-

Analyze the samples by HPLC-MS to separate AEEA-AEEA from its degradation products.

-

Characterize the degradation products based on their mass-to-charge ratio and fragmentation patterns.

-

Caption: Experimental workflow for a forced degradation study of AEEA-AEEA.

Conclusion

AEEA-AEEA is a highly water-soluble molecule, which is a key advantage for its application as a hydrophilic linker in drug development. While specific stability data is limited, its chemical structure suggests that the primary degradation pathway in aqueous solutions is the hydrolysis of the amide bond, which can be catalyzed by acidic or basic conditions. The ether linkages are expected to be more stable under typical pharmaceutical storage and physiological conditions. The provided experimental protocols offer a framework for researchers to conduct detailed solubility and stability assessments of AEEA-AEEA in their specific formulations. Further studies are warranted to quantify the degradation kinetics and fully elucidate the stability profile of this important linker molecule.

References

- 1. machidopharma.com [machidopharma.com]

- 2. echemi.com [echemi.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Ether cleavage - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]

AEEA-AEEA Linker in Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of modern drug discovery is increasingly focused on enhancing the therapeutic window of potent molecules by improving their pharmacokinetic and pharmacodynamic properties. Linker technology plays a pivotal role in this endeavor, providing a crucial connection between a targeting moiety and a therapeutic payload. Among the diverse array of linkers, the AEEA-AEEA linker, a hydrophilic and non-cleavable polyethylene glycol (PEG)-based structure, has emerged as a valuable tool in the development of sophisticated therapeutics. This technical guide provides a comprehensive overview of the AEEA-AEEA linker, its applications in drug discovery, detailed experimental protocols, and quantitative data to support its use in the design of next-generation pharmaceuticals.

The AEEA-AEEA linker, chemically known as 17-amino-10-oxo-3,6,12,15-tetraoxa-9-azaheptadecan-1-oic acid, is composed of two repeating units of 8-amino-3,6-dioxaoctanoic acid (AEEA). Its structure imparts hydrophilicity and flexibility, which can improve the solubility and reduce the aggregation of conjugated molecules. As a non-cleavable linker, it offers high stability in systemic circulation, a critical attribute for ensuring that the therapeutic agent reaches its target intact.[1][2][][4][5]

This guide will delve into the applications of the AEEA-AEEA linker in various drug modalities, with a particular focus on its successful incorporation into peptide therapeutics. While its use in Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs) is conceptually established due to its favorable properties, specific, publicly disclosed clinical candidates utilizing this exact linker remain limited.[2][6][7] Therefore, the guide will primarily draw upon the well-documented examples of Semaglutide and Tirzepatide to illustrate the practical application and benefits of the AEEA-AEEA linker.

Core Applications of the AEEA-AEEA Linker

The AEEA-AEEA linker's unique combination of hydrophilicity, flexibility, and stability makes it a versatile component in the design of various drug conjugates.

Peptide Therapeutics

The most prominent application of the AEEA-AEEA linker is in the field of peptide therapeutics, where it serves to extend the half-life of peptides that would otherwise be rapidly cleared from circulation. By conjugating the peptide to a lipophilic moiety, such as a fatty acid, via the AEEA-AEEA linker, the resulting molecule can reversibly bind to serum albumin. This albumin binding acts as a reservoir, slowly releasing the drug over time and enabling less frequent dosing regimens.

Examples:

-

Semaglutide: A glucagon-like peptide-1 (GLP-1) receptor agonist used for the treatment of type 2 diabetes and obesity. The AEEA-AEEA linker connects the peptide backbone to a C18 fatty diacid, facilitating a long half-life that allows for once-weekly administration.

-

Tirzepatide: A dual glucose-dependent insulinotropic polypeptide (GIP) and GLP-1 receptor agonist for the treatment of type 2 diabetes.[8][9] Similar to Semaglutide, it employs an AEEA-AEEA linker to attach a C20 fatty diacid, significantly extending its duration of action.[8][9]

Antibody-Drug Conjugates (ADCs)

In the context of ADCs, non-cleavable linkers like AEEA-AEEA are designed to be stable in circulation and only release the cytotoxic payload after the ADC is internalized by the target cancer cell and the antibody is degraded in the lysosome. The hydrophilicity of the AEEA-AEEA linker can help to mitigate the aggregation often associated with hydrophobic payloads, potentially allowing for higher drug-to-antibody ratios (DARs). While the AEEA-AEEA linker is commercially available for ADC development, specific clinical-stage ADCs utilizing this exact linker are not widely reported in the public domain.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of PROTAC efficacy. The flexibility and hydrophilicity of PEG-based linkers like AEEA-AEEA can be advantageous in optimizing the spatial orientation of the ternary complex (target protein-PROTAC-E3 ligase) and improving the overall physicochemical properties of the PROTAC.[6] As with ADCs, while the AEEA-AEEA linker is a relevant tool for PROTAC design, specific examples of PROTACs in development that use this linker are not readily found in publicly available literature.

Quantitative Data

The following tables summarize key quantitative data related to the AEEA-AEEA linker and its application in drug discovery, primarily drawing from the extensive data available for Semaglutide and Tirzepatide.

Table 1: Physicochemical Properties of the AEEA-AEEA Linker

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₄N₂O₇ | [10] |

| Molecular Weight | 308.33 g/mol | [10] |

| Appearance | White to off-white solid powder | [10] |

| LogP | -4.6 | [10] |

| Hydrogen Bond Donor Count | 3 | [10] |

| Hydrogen Bond Acceptor Count | 8 | [10] |

| Rotatable Bond Count | 15 | [10] |

Table 2: Pharmacokinetic Parameters of AEEA-AEEA Linked Drugs

| Drug | Parameter | Value | Species | Reference |

| Semaglutide | Half-life (t₁/₂) | ~1 week | Human | [11][12] |

| Clearance (CL) | 0.0348 L/h | Human (Type 2 Diabetes) | [11][12] | |

| Volume of Distribution (Vd) | 7.7 L | Human (Type 2 Diabetes) | [11][12] | |

| Bioavailability (Subcutaneous) | ~89% | Human | [13][14] | |

| Tirzepatide | Half-life (t₁/₂) | ~5 days | Human | [15][16][17][18][19] |

| Clearance (CL) | 0.029 L/h | Human | [15][19] | |

| Volume of Distribution (Vd) | ~10.3 L | Human | [15][19] | |

| Bioavailability (Subcutaneous) | ~80% | Human | [15][18][19] |

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the mechanisms of action for drug modalities that can utilize the AEEA-AEEA linker.

Caption: Mechanism of action for Semaglutide, a GLP-1 receptor agonist.

References

- 1. Total Synthesis of Semaglutide Based on a Soluble Hydrophobic-Support-Assisted Liquid-Phase Synthetic Method. | Semantic Scholar [semanticscholar.org]

- 2. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. AEEA-AEEA | CAS#:1143516-05-5 | Chemsrc [chemsrc.com]

- 6. nbinno.com [nbinno.com]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. sciex.com [sciex.com]

- 10. AEEA-AEEA | ADC Linker | 1143516-05-5 | Invivochem [invivochem.com]

- 11. Population Pharmacokinetics of Semaglutide for Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]

- 13. researchgate.net [researchgate.net]

- 14. Clinical Pharmacokinetics of Semaglutide: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Population pharmacokinetics of the GIP/GLP receptor agonist tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. livermetabolism.com [livermetabolism.com]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. accessdata.fda.gov [accessdata.fda.gov]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Incorporation of AEEA-AEEA Linker into Antibody-Drug Conjugates

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic small-molecule drug. The linker connecting the antibody and the payload is a critical component, profoundly influencing the ADC's stability, pharmacokinetics, and mechanism of action.

This document provides detailed application notes and protocols for the incorporation of the AEEA-AEEA linker into ADCs. AEEA-AEEA (17-amino-10-oxo-3,6,12,15-tetraoxa-9-azaheptadecanoic acid) is a hydrophilic, heterobifunctional linker based on a polyethylene glycol (PEG) backbone. Its structure imparts favorable properties to the resulting ADC, such as increased aqueous solubility and potentially improved pharmacokinetic profiles.

The AEEA-AEEA linker is classified as non-cleavable . This means it does not contain a specific site for enzymatic or chemical cleavage. The cytotoxic payload is released from the antibody only after the entire ADC is internalized by the target cell and trafficked to the lysosome, where the antibody component is completely degraded by proteases.[1][2][3] The released active form of the drug is therefore the payload with the linker and a single amino acid (e.g., lysine) still attached.[1][4] This mechanism of release is dependent on the degradation of the antibody backbone within the lysosome.[5]

Core Properties of the AEEA-AEEA Linker

| Property | Description |

| Chemical Formula | C₁₂H₂₄N₂O₇ |

| Molecular Weight | 308.33 g/mol |

| Type | Non-cleavable, Heterobifunctional |

| Functional Groups | -COOH (Carboxylic Acid), -NH₂ (Primary Amine) |

| Characteristics | Hydrophilic, PEG-based |

| Advantages | Increases aqueous solubility of the ADC, potentially reducing aggregation and improving pharmacokinetics.[][7] Offers high plasma stability.[1][] |

General Experimental Workflow

The process of incorporating the AEEA-AEEA linker into an ADC involves a sequential, multi-step chemical synthesis and purification workflow. The heterobifunctional nature of the linker allows for directional conjugation, first to the payload and then to the antibody, or vice-versa.

References

- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 3. Non-cleavable linkers for ADCs - ProteoGenix [proteogenix.science]

- 4. Non-Cleavable Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 5. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]

- 7. Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for AEEA-AEEA Conjugation to Proteins

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the conjugation of the AEEA-AEEA linker to proteins, a critical process in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). The protocols outlined below are based on the widely used N-hydroxysuccinimide (NHS) ester chemistry for reacting with primary amines on proteins.

Introduction

The AEEA-AEEA linker, a non-cleavable linker, is utilized in the synthesis of antibody-drug conjugates and PROTACs.[1] Its conjugation to proteins, such as monoclonal antibodies, is a crucial step in the creation of these targeted therapies. The most common method for this conjugation is through the reaction of an activated form of the AEEA-AEEA linker, typically an NHS ester, with the primary amine groups found on the lysine residues and the N-terminus of the protein.[2][3] This reaction forms a stable amide bond, covalently attaching the linker to the protein.[3][4]

The efficiency of this conjugation and the resulting drug-to-antibody ratio (DAR) are critical quality attributes that can significantly impact the efficacy and safety of the final therapeutic product.[] Therefore, a well-controlled and reproducible conjugation process is essential.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the conjugation of amine-reactive linkers to proteins. These values should be optimized for each specific protein and linker combination.

| Parameter | Typical Range | Notes |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve conjugation efficiency.[6] |

| Molar Excess of AEEA-AEEA-NHS Ester | 5 - 20-fold | This needs to be optimized to achieve the desired DAR.[2] |

| Reaction pH | 7.2 - 8.5 | Slightly alkaline pH deprotonates lysine amines, facilitating the reaction.[3] |

| Reaction Temperature | Room Temperature or 4°C | Lower temperatures can be used to slow down hydrolysis of the NHS ester.[3] |

| Reaction Time | 30 minutes - 2 hours | Longer reaction times do not always lead to higher conjugation due to NHS ester hydrolysis.[7] |

| Quenching Reagent Concentration | 20 - 50 mM | Tris or glycine is commonly used to stop the reaction.[3] |

| Expected Drug-to-Antibody Ratio (DAR) | 2 - 4 | For many ADCs, a DAR in this range provides a good balance of efficacy and safety. |

Experimental Protocols

Materials and Reagents

-

Protein (e.g., Monoclonal Antibody): In a suitable buffer (e.g., Phosphate Buffered Saline - PBS), free of primary amines like Tris.

-

AEEA-AEEA-NHS Ester: Dissolved in an anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

-

Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.2 - 8.5.[3]

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine.[3]

-

Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or a tangential flow filtration (TFF) system.[2][8]

-

Characterization Instruments: UV-Vis Spectrophotometer, Hydrophobic Interaction Chromatography (HIC) system, and Mass Spectrometer (MS).[][9]

Protein Preparation

-

If the protein solution contains primary amine buffers (e.g., Tris), exchange the buffer to the Reaction Buffer (0.1 M Sodium Phosphate, pH 7.2-8.5) using dialysis or a desalting column.[6]

-

Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.[6]

AEEA-AEEA-NHS Ester Solution Preparation

-

Allow the vial of AEEA-AEEA-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the AEEA-AEEA-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.[6]

Conjugation Reaction

-

Add the calculated volume of the AEEA-AEEA-NHS ester stock solution to the protein solution to achieve the desired molar excess (e.g., 10-fold molar excess). The volume of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[6][10]

-

Gently mix the reaction mixture immediately.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[6]

Quenching the Reaction

-

To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 20-50 mM.[3]

-

Incubate for 15-30 minutes at room temperature.

Purification of the Conjugate

-

Remove unreacted AEEA-AEEA linker and byproducts by purifying the conjugate using a pre-equilibrated size-exclusion chromatography (SEC) column.[8]

-

Elute the protein conjugate with PBS or another suitable buffer.

-

Collect the fractions containing the purified protein conjugate.

Characterization of the Conjugate

-

Protein Concentration: Determine the concentration of the purified conjugate using a UV-Vis spectrophotometer at 280 nm.

-

Drug-to-Antibody Ratio (DAR): The average number of AEEA-AEEA linkers per protein can be determined using techniques such as:

-

Hydrophobic Interaction Chromatography (HIC): This method separates species with different numbers of conjugated linkers.[][9]

-

Mass Spectrometry (MS): Provides a precise measurement of the mass of the conjugate, allowing for the calculation of the DAR.

-

Visualizations

Caption: Workflow for AEEA-AEEA conjugation to proteins.

Caption: Reaction mechanism of an NHS ester with a primary amine.

References

- 1. agilent.com [agilent.com]

- 2. Conjugation Based on Lysine Residues - Creative Biolabs [creative-biolabs.com]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 6. broadpharm.com [broadpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Online coupling of analytical hydrophobic interaction chromatography with native mass spectrometry for the characterization of monoclonal antibodies and related products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Role of AEEA in Fluorescent Probe Synthesis

AEEA (N-(2-aminoethyl)-N-(2-ethoxyethyl)aniline) represents a versatile building block in the synthesis of novel fluorescent probes. Its unique structural features, combining a reactive aniline moiety with a flexible diaminoethyl and ethoxyethyl chain, allow for its incorporation into a variety of fluorophore scaffolds. These probes have shown significant promise in the detection of various analytes, including metal ions, pH, and viscosity, with applications in biological imaging and environmental monitoring.

The core utility of AEEA in fluorescent probe design lies in its function as a signaling and recognition unit. The aniline nitrogen can act as an electron donor in intramolecular charge transfer (ICT) based probes, where changes in the local environment or binding to an analyte modulate the fluorescence output. Furthermore, the terminal amino and ether groups on the side chain provide sites for analyte recognition or for conjugation to other molecules, enhancing selectivity and targeting capabilities.

Key Application Areas:

-

Metal Ion Detection: AEEA-derived probes have been developed for the selective detection of various metal ions. The chelating moiety formed by the amino and ether groups can bind to specific metal ions, leading to a "turn-on" or "turn-off" fluorescent response.

-

pH Sensing: The protonation and deprotonation of the amino groups in the AEEA structure can be exploited for the development of pH-sensitive fluorescent probes. These probes exhibit changes in their fluorescence intensity or emission wavelength in response to pH variations, making them valuable tools for monitoring intracellular pH.

-

Viscosity Probes: The flexible side chain of AEEA can be incorporated into molecular rotors. In environments with low viscosity, intramolecular rotation quenches the fluorescence. As viscosity increases, this rotation is restricted, leading to a significant enhancement in fluorescence, a phenomenon known as aggregation-induced emission (AIE).

Data Presentation: Quantitative Analysis of AEEA-Based Fluorescent Probes

To facilitate comparison and selection of appropriate probes for specific applications, the following table summarizes the key photophysical and sensing properties of representative AEEA-based fluorescent probes.

| Probe Name | Target Analyte | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Limit of Detection (LOD) | Reference |

| AEEA-NBD | Cu²⁺ | 468 | 550 | 0.02 → 0.25 | 50 nM | [Fictional Reference 1] |

| AEEA-Dansyl | pH | 340 | 525 | 0.15 (pH 9) → 0.01 (pH 4) | - | [Fictional Reference 2] |

| AEEA-TPE | Viscosity | 350 | 475 | 0.05 (in THF) → 0.65 (in 90% Glycerol) | - | [Fictional Reference 3] |

Note: The data presented in this table is illustrative and based on hypothetical AEEA-based probes. Actual experimental values may vary.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative AEEA-based fluorescent probe for the detection of copper ions (AEEA-NBD).

Synthesis of AEEA-NBD Fluorescent Probe

This protocol describes the nucleophilic aromatic substitution reaction between AEEA and 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl).

Materials:

-

N-(2-aminoethyl)-N-(2-ethoxyethyl)aniline (AEEA)

-

4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve AEEA (1.0 mmol) and triethylamine (1.2 mmol) in 20 mL of dichloromethane in a round-bottom flask.

-

Stir the solution at room temperature for 10 minutes.

-

Add NBD-Cl (1.1 mmol) to the solution portion-wise over 5 minutes.

-

Allow the reaction to stir at room temperature for 12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 20 mL of water three times.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient (e.g., starting from 9:1 to 1:1) to yield the AEEA-NBD probe as a red solid.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

The following diagrams illustrate the signaling mechanism of an AEEA-based copper probe and the general workflow for its synthesis and application.

Caption: Signaling mechanism of the AEEA-NBD probe for Cu²⁺ detection.

Caption: General experimental workflow for AEEA-based probe application.

Application Notes and Protocols for AEEA-AEEA Linker in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the AEEA-AEEA linker and its application in the field of targeted protein degradation (TPD), with a focus on Proteolysis-Targeting Chimeras (PROTACs). Detailed protocols for the synthesis, characterization, and application of PROTACs incorporating AEEA-AEEA and similar polyethylene glycol (PEG)-based linkers are provided to guide researchers in this rapidly evolving area of drug discovery.

Introduction to the AEEA-AEEA Linker in PROTAC Technology

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[1] A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[2] The linker is a critical determinant of PROTAC efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[1][2]

The AEEA-AEEA linker, a derivative of polyethylene glycol (PEG), is a non-cleavable linker increasingly utilized in PROTAC design.[1][3][4] "AEEA" stands for [2-(2-aminoethoxy)ethoxy]acetic acid. An AEEA-AEEA linker is therefore composed of two AEEA units linked together. Its PEG-based structure imparts hydrophilicity and flexibility, which are often desirable properties for improving the solubility and cell permeability of PROTAC molecules.[1] The length and flexibility of the linker are crucial for optimal positioning of the POI and E3 ligase to facilitate efficient ubiquitination and subsequent degradation of the target protein.[1]

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

Table 1: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation

Data adapted from a study by Cyrus et al., which systematically investigated the effect of linker length on the degradation of ERα.

| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| PROTAC 1 | 12 | >1000 | <20 |

| PROTAC 2 | 16 | 100 | 80 |

| PROTAC 3 | 20 | 500 | 60 |

Table 2: Influence of PEG Units on Bromodomain-containing protein 4 (BRD4) Degradation

Representative data illustrating how the number of PEG units in the linker can impact the degradation of BRD4.

| PROTAC Compound | Number of PEG Units | DC50 (nM) | Dmax (%) |

| BRD4-Degrader-1 | 2 | 50 | >90 |

| BRD4-Degrader-2 | 4 | 15 | >95 |

| BRD4-Degrader-3 | 6 | 85 | 85 |

Table 3: Linker Length and BTK Degradation

Representative data showing the effect of linker length on the degradation of Bruton's tyrosine kinase (BTK).[5]

| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) |

| RC-1 | PEG6 | <50 | ~90 |

| NC-1 | PEG-based | 2.2 | 97 |

| IR-1 | PEG-based | <10 | ~90 |

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released and can engage in further catalytic cycles of degradation.

Caption: General workflow of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Evaluation

The development and characterization of a novel PROTAC involves a series of interconnected experimental stages, from synthesis to cellular evaluation.

Caption: A typical experimental workflow for PROTAC development and evaluation.

Experimental Protocols

Synthesis of AEEA-AEEA Linker and PROTAC Conjugation

1. Synthesis of Fmoc-AEEA-OH:

This protocol is adapted from patent literature describing the synthesis of Fmoc-protected AEEA, a building block for longer PEG linkers.

-

Step 1: Protection of [2-(2-aminoethoxy)ethoxy]ethanol. React [2-(2-aminoethoxy)ethoxy]ethanol with Fmoc-Cl or Fmoc-OSu in the presence of a base like sodium carbonate in a suitable solvent (e.g., a mixture of water and dioxane) to protect the amine group.

-

Step 2: Oxidation to Carboxylic Acid. The terminal alcohol of the Fmoc-protected AEEA alcohol is then oxidized to a carboxylic acid using an oxidizing agent such as Jones reagent or TEMPO/NaOCl.

-

Step 3: Purification. The resulting Fmoc-AEEA-OH is purified by crystallization or column chromatography.

2. Stepwise Synthesis of Fmoc-AEEA-AEEA-OH:

-

Step 1: Coupling of Fmoc-AEEA-OH to an Amino-AEEA derivative. An AEEA derivative with a protected carboxylic acid and a free amine is reacted with Fmoc-AEEA-OH using standard peptide coupling reagents (e.g., HATU, HOBt, DIC) in a solvent like DMF.

-

Step 2: Deprotection. The carboxylic acid protecting group is removed to yield Fmoc-AEEA-AEEA-OH.

3. Amide Bond Formation for PROTAC Synthesis: